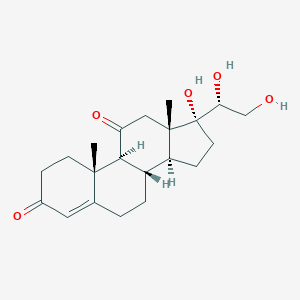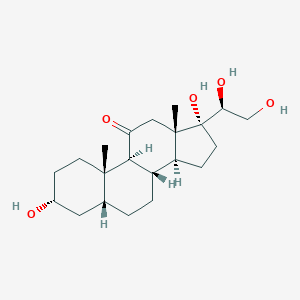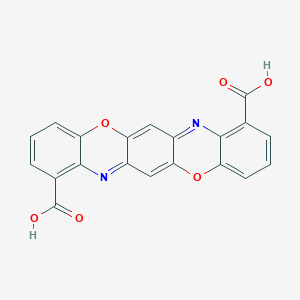
Triphenodioxazine-1,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTDA is a heterocyclic organic compound that belongs to the family of dioxazines. It is a red-violet powder that is insoluble in water but soluble in organic solvents. PTDA has been used in various fields, including materials science, electronics, and organic synthesis. However, its potential applications in scientific research have recently been explored.
Mécanisme D'action
The mechanism of action of PTDA is not fully understood, but it is believed to involve the formation of a charge transfer complex with the target biomolecule. This complex can then undergo photoinduced electron transfer, leading to the generation of reactive oxygen species and subsequent cellular damage.
Biochemical and Physiological Effects:
PTDA has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species. It has also been found to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. However, the exact biochemical and physiological effects of PTDA are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PTDA is its high fluorescence quantum yield, which allows for sensitive detection in fluorescence imaging. It is also biocompatible, making it suitable for use in biological systems. However, PTDA has limitations in terms of stability and solubility, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for PTDA research, including the development of new synthetic methods, the exploration of its potential as a theranostic agent, and the investigation of its interactions with various biomolecules. Additionally, the use of PTDA in combination with other imaging agents and drugs could enhance its efficacy and broaden its applications.
In conclusion, PTDA is a promising compound with potential applications in scientific research. Its unique optical properties and biocompatibility make it an ideal candidate for fluorescence imaging, bioimaging, and drug delivery. However, further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Méthodes De Synthèse
PTDA can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a catalyst, followed by reduction and cyclization. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
PTDA has shown potential in various scientific research applications, including fluorescence imaging, bioimaging, and drug delivery. Its unique optical properties, such as high fluorescence quantum yield and large Stokes shift, make it an ideal candidate for fluorescence imaging. PTDA has also been used as a contrast agent in bioimaging due to its ability to selectively bind to certain biomolecules. In addition, PTDA has been explored as a drug delivery agent due to its biocompatibility and ability to encapsulate drugs.
Propriétés
Numéro CAS |
136497-59-1 |
|---|---|
Nom du produit |
Triphenodioxazine-1,8-dicarboxylic acid |
Formule moléculaire |
C20H10N2O6 |
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid |
InChI |
InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26) |
Clé InChI |
VCCQDVHRGCHIHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Autres numéros CAS |
136497-59-1 |
Synonymes |
TPODC triphenodioxazine-1,8-dicarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



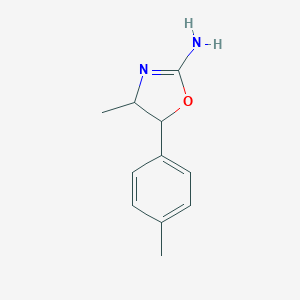
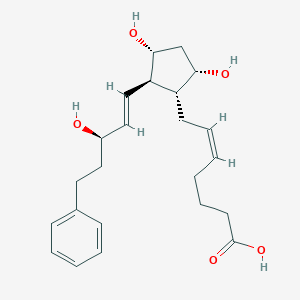

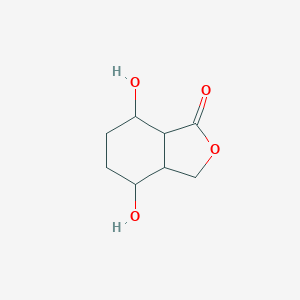
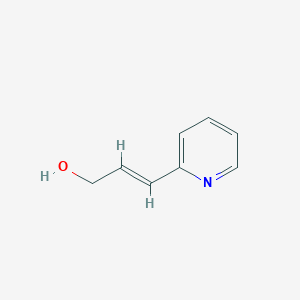
![ethyl (2S,4S)-4-methyl-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B145566.png)

![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)

![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)
